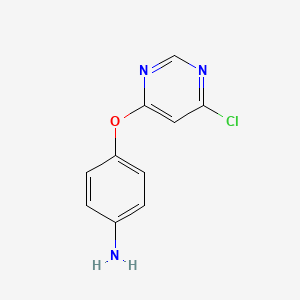

4-((6-Chloropyrimidin-4-yl)oxy)aniline

Description

Properties

CAS No. |

105130-28-7 |

|---|---|

Molecular Formula |

C10H8ClN3O |

Molecular Weight |

221.64 g/mol |

IUPAC Name |

4-(6-chloropyrimidin-4-yl)oxyaniline |

InChI |

InChI=1S/C10H8ClN3O/c11-9-5-10(14-6-13-9)15-8-3-1-7(12)2-4-8/h1-6H,12H2 |

InChI Key |

VFBLMSPJYJOLGY-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC(=CC=C1N)OC2=CC(=NC=N2)Cl |

Origin of Product |

United States |

Scientific Research Applications

The compound 4-((6-Chloropyrimidin-4-yl)oxy)aniline is a significant molecule in various scientific fields, particularly in medicinal chemistry and biological research. This article provides a detailed overview of its applications, supported by data tables and case studies.

Medicinal Chemistry

This compound has garnered attention for its potential therapeutic applications, particularly in the development of anticancer agents. Research indicates that pyrimidine derivatives can selectively inhibit cancer cell proliferation by targeting specific biochemical pathways.

Case Study: Anticancer Activity

A study conducted on various cancer cell lines demonstrated that compounds similar to this compound exhibited significant cytotoxic effects. The compound was shown to induce apoptosis in human cancer cells by activating the intrinsic apoptotic pathway, leading to cell death.

Antiviral Research

Research has also explored the antiviral properties of this compound, particularly against human immunodeficiency virus (HIV). The mechanism involves inhibition of viral replication through interference with viral enzymes.

Case Study: HIV Inhibition

In vitro studies revealed that this compound can effectively reduce HIV replication in infected cell lines. The compound's efficacy was evaluated using viral load assays, showing a dose-dependent decrease in viral particles.

The compound has been investigated for its antimicrobial properties, demonstrating activity against various bacterial strains. This suggests potential applications in developing new antibiotics or antimicrobial agents.

Data Table: Antimicrobial Activity

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 32 µg/mL |

| Escherichia coli | 16 µg/mL |

| Pseudomonas aeruginosa | 64 µg/mL |

Chemical Synthesis

In synthetic organic chemistry, this compound serves as a versatile building block for synthesizing more complex molecules. Its unique structure allows for various modifications, enabling the creation of diverse derivatives with tailored properties for specific applications.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Variations on the Pyrimidine Ring

The pyrimidine ring’s substitution pattern significantly influences electronic properties and reactivity. Key analogs include:

4-((5-Chloro-6-(trifluoromethyl)pyrimidin-4-yl)oxy)aniline (CAS 1823183-07-8)

- Substituents : 5-Cl, 6-CF₃.

- Impact : The trifluoromethyl group enhances lipophilicity and metabolic stability, while the additional chlorine at position 5 increases electron-withdrawing effects, accelerating nucleophilic aromatic substitution (SNAr) reactions. This compound is used in anticancer derivatives, as demonstrated in Parchem Chemicals’ specifications .

4-[(2-Methylpyrimidin-4-yl)oxy]aniline (CAS 1283979-71-4)

Table 1: Pyrimidine Substituent Effects

Modifications on the Aniline Moiety

Functionalization of the aniline ring alters steric and electronic interactions with biological targets:

2-(6-Chloropyrimidin-4-yl)-4-(trifluoromethyl)aniline

- Substituents : 4-CF₃ on aniline.

- Impact : The trifluoromethyl group increases hydrophobicity and enhances binding to hydrophobic enzyme pockets. This compound is a precursor in palladium-catalyzed cross-coupling reactions for kinase inhibitors .

3,5-Dichloro-4-((6-chloro-5-isopropylpyridazin-3-yl)oxy)aniline (CAS 920509-27-9)

- Substituents : 3,5-Cl₂ on aniline.

- This pyridazine-based analog is studied for its unique heterocyclic interactions .

Table 2: Aniline Substituent Effects

Preparation Methods

Reaction Mechanism and Substrate Selection

The most widely reported method involves nucleophilic aromatic substitution (SNAr) of 4,6-dichloropyrimidine with 4-aminophenol. The reaction exploits the electrophilic character of the pyrimidine ring, where the 4-position is preferentially substituted due to electronic activation by the adjacent nitrogen atoms. The 6-chloro group remains intact under controlled conditions, ensuring regioselectivity.

Key Reaction Parameters

-

Base : Alkali metal hydroxides (e.g., NaOH, KOH) or carbonates (K2CO3) deprotonate 4-aminophenol to generate the phenoxide ion, enhancing nucleophilicity.

-

Solvent : Polar aprotic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) stabilize the transition state and improve reaction rates.

-

Temperature : Reflux conditions (70–90°C) accelerate substitution while minimizing side reactions such as dichloro-byproduct formation.

Synthetic Procedure and Yield Optimization

A representative protocol from patent CN102516182B involves:

-

Dissolving 4,6-dichloropyrimidine (1 equiv) and 4-aminophenol (1.2 equiv) in DMF.

-

Adding K2CO3 (2.5 equiv) and heating at 80°C for 12–24 hours.

-

Quenching with ice water, extracting with dichloromethane, and purifying via column chromatography.

Yields typically range from 70–85%, contingent on stoichiometric precision and exclusion of moisture. Impurities such as bis-ether byproducts are suppressed by maintaining a 1:1.2 molar ratio of pyrimidine to phenol.

Palladium-Catalyzed Cross-Coupling Approaches

Buchwald-Hartwig Amination

Although less common, palladium-catalyzed methods enable coupling of chloropyrimidines with aryl amines. For example, a palladium/Xantphos catalyst system facilitates the formation of C–O bonds between 4-chloro-6-methoxypyrimidine and 4-aminophenol.

Reaction Conditions

Limitations and Mitigation Strategies

Low yields in cross-coupling methods stem from competing hydrolysis of the chloro-pyrimidine and catalyst deactivation. Recent advancements propose microwave-assisted reactions to reduce time and improve efficiency, though scalability remains challenging.

Stepwise Functionalization of Pyrimidine Intermediates

Chlorination of Methoxy Precursors

Patent CN103073505A discloses a precursor route starting from 4-chloro-6-methoxypyrimidine. Treatment with phosphorus oxychloride (POCl3) at 100°C replaces the methoxy group with chlorine, yielding 4,6-dichloropyrimidine. Subsequent SNAr with 4-aminophenol proceeds as outlined in Section 1.

Advantages

-

High-purity 4,6-dichloropyrimidine (≥99%) ensures consistent downstream reactions.

-

POCl3-mediated chlorination achieves near-quantitative conversion under anhydrous conditions.

Analytical Validation and Impurity Profiling

Chromatographic Characterization

HPLC analysis with C18 columns and UV detection (254 nm) resolves 4-((6-Chloropyrimidin-4-yl)oxy)aniline (Rt = 8.2 min) from common impurities:

Q & A

Basic: What are the recommended synthetic routes for 4-((6-Chloropyrimidin-4-yl)oxy)aniline, and how can reaction efficiency be optimized?

A common approach involves nucleophilic aromatic substitution between 4-amino-6-chloropyrimidine and substituted phenol derivatives. For example, Reference Example 63 in EP 4 374 877 A2 describes coupling 4-chloro-2-(6-chloropyrimidin-4-yl)aniline with benzaldehyde derivatives under palladium-catalyzed conditions . Optimization includes:

- Catalyst selection : Pd(OAc)₂ or PdCl₂ with ligand systems (e.g., XPhos) to enhance cross-coupling efficiency.

- Solvent choice : Polar aprotic solvents (e.g., DMF, DMSO) at 80–120°C to improve solubility and reaction kinetics.

- Monitoring : Use LCMS (m/z 245 [M+H]⁺) and HPLC (retention time: 0.75 min under SQD-FA05 conditions) for real-time tracking .

Advanced: How do substituent effects influence electrochemical cross-coupling reactions involving 4-amino-6-chloropyrimidines?

Electrochemical arylation efficiency is highly sensitive to substituent electronic and steric profiles. For instance, electron-withdrawing groups (e.g., -Cl, -CF₃) on aryl halides enhance reactivity by stabilizing transition states, as observed in the synthesis of 4-amino-6-arylpyrimidines . Contradictions arise when steric hindrance from bulky substituents (e.g., ortho-methyl groups) reduces coupling yields despite favorable electronic effects. To resolve this, computational modeling (e.g., DFT) can predict optimal aryl halide candidates by analyzing frontier molecular orbitals and steric maps .

Basic: What spectroscopic methods are critical for characterizing this compound and its intermediates?

- ¹H/¹³C NMR : Confirm regioselectivity of the pyrimidine-aryl ether linkage (e.g., aromatic proton splitting patterns near the oxygen bridge).

- Mass Spectrometry (LCMS) : Verify molecular ion peaks (m/z 245 [M+H]⁺) and fragmentation pathways .

- HPLC : Assess purity (>95% under gradient elution) and retention time reproducibility .

Advanced: How can researchers address discrepancies in spectral data for derivatives of this compound?

Contradictions may arise from tautomerism (e.g., keto-enol equilibria in pyrimidine rings) or solvent-dependent conformational changes. Mitigation strategies include:

- Variable Temperature NMR : Identify dynamic processes by observing signal coalescence at elevated temperatures.

- X-ray Crystallography : Resolve ambiguities in regiochemistry or stereochemistry .

- Comparative IR Analysis : Differentiate between NH₂ stretching modes in aniline vs. pyrimidine moieties .

Basic: What safety protocols are essential when handling this compound in laboratory settings?

- PPE : Use nitrile gloves, lab coats, and goggles to prevent dermal/ocular exposure.

- Ventilation : Conduct reactions in fume hoods due to potential volatile byproducts (e.g., chlorinated compounds).

- Waste Management : Segregate halogenated waste for professional disposal to avoid environmental contamination .

Advanced: How can computational methods guide the design of this compound derivatives for target-specific applications?

- Molecular Docking : Screen derivatives against protein targets (e.g., kinases) to predict binding affinities. Focus on pyrimidine’s H-bonding capacity and chloro substituent’s hydrophobic interactions.

- DFT Calculations : Optimize reaction pathways (e.g., transition state energy barriers for cross-coupling) to prioritize synthetic routes .

- ADMET Prediction : Use tools like SwissADME to assess solubility, metabolic stability, and toxicity early in development .

Basic: What are the key considerations for scaling up this compound synthesis from milligram to gram quantities?

- Solvent Volume Reduction : Transition from batch to flow chemistry to improve heat/mass transfer.

- Catalyst Recovery : Implement immobilized catalysts (e.g., Pd on carbon) for recyclability.

- Purification : Replace column chromatography with recrystallization (e.g., using ethanol/water mixtures) for cost-effective scaling .

Advanced: How can researchers resolve mechanistic ambiguities in the formation of byproducts during pyrimidine-aryl ether coupling?

Byproduct formation (e.g., dimerization or dehalogenation) often stems from competing reaction pathways. Strategies include:

- Kinetic Profiling : Use in situ IR or Raman spectroscopy to detect transient intermediates.

- Isotopic Labeling : Introduce ¹⁸O or deuterium to trace oxygen sources or hydrogen transfer steps.

- Controlled Potential Electrolysis : Isolate electron-transfer steps in electrochemical syntheses to identify rate-limiting stages .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.